Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Catalog No.
S1796240
CAS No.
888491-18-7
M.F
(C₃₈H₅₆S₄)n
M. Wt
-641.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]t...

CAS Number

888491-18-7

Product Name

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Molecular Formula

(C₃₈H₅₆S₄)n

Molecular Weight

-641.11

Synonyms

PBTTT-C12; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)]; Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Organic Semiconductors

Poly(DTDO-TT) exhibits semiconducting properties, meaning it can conduct electricity under certain conditions. This makes it a candidate material for various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Researchers are interested in developing new organic semiconductors because they offer several potential advantages over traditional inorganic semiconductors, such as:

  • Lower cost processing techniques
  • Mechanical flexibility
  • Solution processability

These properties make organic electronics attractive for applications in flexible displays, roll-up solar cells, and large-area electronics.

Research on Poly(DTDO-TT)

Poly(DTDO-TT) is one of many polythiophenes being studied for organic electronics applications. Scientific research on Poly(DTDO-TT) focuses on understanding its:

  • Synthesis methods: Researchers are developing new and improved methods for synthesizing Poly(DTDO-TT) to control its molecular weight and other properties [].
  • Optoelectronic properties: Studying how Poly(DTDO-TT) absorbs and emits light is important for applications in solar cells and light-emitting devices [].
  • Charge transport properties: Understanding how efficiently Poly(DTDO-TT) conducts electricity is crucial for transistor applications [].

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is a conjugated polymer known for its unique electronic properties and structural characteristics. It is categorized under organic semiconductors and has the molecular formula [C38H56S4]n[C_{38}H_{56}S_{4}]_n with a CAS number of 888491-18-7. This polymer features a backbone composed of thiophene units, which contribute to its conductivity and stability. Its structure includes two dodecyl-substituted thiophene groups, enhancing solubility and processability, making it suitable for various applications in organic electronics .

PBTTT's mechanism of action in organic electronic devices relies on its ability to transport charge carriers (electrons or holes) efficiently. When light is absorbed by the conjugated backbone, electrons are excited to higher energy levels. These excited electrons can then move through the polymer chain and be collected by electrodes, generating electricity in OPVs []. In OFETs and LEDs, PBTTT can transport charges applied by an external voltage source.

  • Wear gloves and protective clothing to avoid skin contact.
  • Work in a well-ventilated area to avoid inhalation of dust or fumes.
  • PBTTT is likely combustible, so proper handling around heat sources is recommended.
Typical of conjugated polymers. Notably, it can participate in:

  • Electrochemical polymerization: This process involves the oxidation of monomers to form the polymer chain.
  • Doping: The introduction of electron acceptors or donors can modify its electrical properties, enhancing conductivity.
  • Cross-linking reactions: These can be initiated to improve mechanical properties and thermal stability.

The polymer's behavior in these reactions is influenced by its molecular structure and the presence of functional groups on the thiophene units .

  • Biocompatibility: Due to its organic nature, it may be suitable for certain biomedical applications.
  • Antimicrobial activity: Some thiophene-based compounds have shown potential against various pathogens.

Further research is necessary to fully understand its biological interactions and potential therapeutic applications .

The synthesis of poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] typically involves:

  • Chemical Polymerization: Utilizing oxidative coupling reactions between thiophene derivatives.
  • Electropolymerization: Applying an electric current to facilitate polymer growth on an electrode surface.
  • Solvent-assisted methods: Techniques such as spin-coating or inkjet printing can be employed for thin-film fabrication.

These methods allow for control over molecular weight and polydispersity, which are crucial for optimizing the polymer's electronic properties .

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is primarily used in:

  • Organic Field Effect Transistors (OFETs): Its high charge mobility makes it suitable for active layers in transistors.
  • Organic Photovoltaics (OPVs): The polymer's electronic properties enable efficient light absorption and charge separation.
  • Sensors: Its conductivity changes in response to environmental stimuli can be harnessed in sensor applications.

The versatility of this polymer in electronic devices highlights its significance in the field of organic electronics .

Interaction studies involving poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] focus on:

  • Charge Transport Mechanisms: Understanding how charges move through the polymer matrix is crucial for optimizing device performance.
  • Exciton Dynamics: Investigating how excitons (bound electron-hole pairs) behave within the material can inform improvements in photovoltaic efficiency.

These studies often employ techniques like spectroscopy and microscopy to provide insights into the material's behavior under various conditions .

Several compounds share structural similarities with poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], including:

Compound NameStructural FeaturesUnique Characteristics
Poly(3-hexylthiophene)Thiophene backbone with hexyl side chainsWidely used in organic photovoltaics; good solubility
Poly(3-dodecylthiophene)Similar backbone but different side chain lengthEnhanced charge mobility due to longer alkyl chains
Poly(3-tetradecylthiophene)Longer alkyl side chains than dodecylExhibits improved thermal stability and crystallinity

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] stands out due to its unique combination of structural features that enhance both solubility and electronic performance compared to these similar compounds. Its specific arrangement of thiophene units allows for superior charge transport properties essential for high-performance electronic applications .

Dates

Modify: 2023-08-15

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